N-(4-ethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furo[3,4-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan ring precursor.
Introduction of the sulfanyl group: This step involves the reaction of the furo[3,4-c]pyridine core with a thiol reagent under appropriate conditions.
Attachment of the acetamide moiety: This is typically done through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the furo[3,4-c]pyridine core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, while the furo[3,4-c]pyridine core might interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide .
- Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]- .
N-(4-ethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide: .
Uniqueness
This compound is unique due to its combination of a furo[3,4-c]pyridine core with a sulfanyl group and an acetamide moiety. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N2O3S/c1-3-12-4-6-14(7-5-12)20-15(21)10-24-17-16-13(8-11(2)19-17)9-23-18(16)22/h4-8H,3,9-10H2,1-2H3,(H,20,21) |
InChI Key |
FWPQDGIJTXYAOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=C2C(=O)OC3)C |
Origin of Product |
United States |
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